molecular formula C13H17NOS B14520929 1-[(4-Sulfanylphenyl)methyl]azepan-2-one CAS No. 62591-96-2

1-[(4-Sulfanylphenyl)methyl]azepan-2-one

Cat. No.: B14520929
CAS No.: 62591-96-2
M. Wt: 235.35 g/mol
InChI Key: LQZJWEFOIBZAOE-UHFFFAOYSA-N
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Description

1-[(4-Sulfanylphenyl)methyl]azepan-2-one is an organic compound characterized by a seven-membered azepane ring with a sulfanylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Sulfanylphenyl)methyl]azepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(bromomethyl)benzenethiol with azepan-2-one under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Sulfanylphenyl)methyl]azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) with a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-[(4-Sulfanylphenyl)methyl]azepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(4-Sulfanylphenyl)methyl]azepan-2-one exerts its effects is primarily through interactions with specific molecular targets. The sulfanyl group can engage in thiol-disulfide exchange reactions, while the azepan-2-one ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Sulfanylphenyl)methyl]azepan-2-one is unique due to the presence of both the azepane ring and the sulfanylphenylmethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

62591-96-2

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

1-[(4-sulfanylphenyl)methyl]azepan-2-one

InChI

InChI=1S/C13H17NOS/c15-13-4-2-1-3-9-14(13)10-11-5-7-12(16)8-6-11/h5-8,16H,1-4,9-10H2

InChI Key

LQZJWEFOIBZAOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CC2=CC=C(C=C2)S

Origin of Product

United States

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